molecular formula C13H13ClF3NO2 B6707165 N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methyloxolane-3-carboxamide

N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methyloxolane-3-carboxamide

Cat. No.: B6707165
M. Wt: 307.69 g/mol
InChI Key: SNFNZCKWDYJOQJ-UHFFFAOYSA-N
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Description

N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methyloxolane-3-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and an oxolane carboxamide moiety

Properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO2/c1-18(12(19)8-4-5-20-7-8)11-3-2-9(6-10(11)14)13(15,16)17/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFNZCKWDYJOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)C(F)(F)F)Cl)C(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methyloxolane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the oxolane derivative with an appropriate amine, such as N-methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the phenyl ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methyloxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines or alcohols.

    Substitution: The chloro and trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methyloxolane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methyloxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

N-[2-chloro-4-(trifluoromethyl)phenyl]-N-methyloxolane-3-carboxamide can be compared with other similar compounds, such as:

    N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide: Similar structure but lacks the oxolane ring, resulting in different chemical and biological properties.

    4-chloro-3-(trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl and chloro groups but has an isocyanate functional group instead of a carboxamide.

    2-chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of a phenyl ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the trifluoromethyl group, chloro-substituted phenyl ring, and oxolane carboxamide moiety, which imparts distinct chemical and biological properties.

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